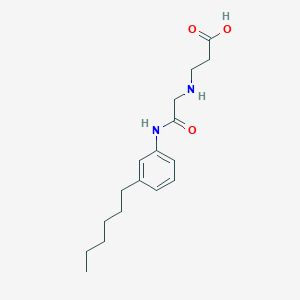
W123
Descripción general
Descripción
Beta-alanine, n-[2-[(3-hexylphenyl)amino]-2-oxoethyl]- is an amino acid amide.
Actividad Biológica
Compound W123, a thiosemicarbazone derivative, has garnered attention for its diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article synthesizes current research findings, highlighting the compound's mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their multifunctional nature due to the presence of C=S and NH groups. These structural features contribute to its interaction with biological targets, enhancing its pharmacological profile.
Table 1: Structural Characteristics of this compound
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃S |
| Molecular Weight | 253.34 g/mol |
| Functional Groups | Thiosemicarbazone |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
This compound has shown promising results in various cancer cell lines. In vitro studies indicate that this compound exhibits significant antiproliferative effects against several cancer types.
- Case Study : In a study by Bai et al. (2022), this compound demonstrated an IC50 value of 0.45 μM against the COLO205 colorectal cancer cell line. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
Antibacterial Activity
The compound's antibacterial properties have been evaluated against multiple bacterial strains.
- In Vitro Assay : A study by Hassan et al. (2020) reported that this compound inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL. The mechanism was linked to urease inhibition, disrupting bacterial metabolism.
Antifungal Activity
This compound also exhibits antifungal properties, particularly against Candida species.
- Research Findings : Bajaj et al. (2021) indicated that this compound showed antifungal activity with an MIC of 16 µg/mL against Candida albicans, suggesting its potential as a therapeutic agent in fungal infections.
Anti-inflammatory Activity
Recent studies have explored the anti-inflammatory potential of this compound.
- Experimental Results : Saeed et al. (2024) demonstrated that this compound reduced TNF-α levels in LPS-induced macrophages, indicating its role in modulating inflammatory responses.
The biological activity of this compound can be attributed to several mechanisms:
- Protein-Ligand Interactions : Molecular docking studies reveal that this compound forms significant hydrogen bonds with key amino acids in target proteins like urease and tubulin, enhancing its inhibitory effects.
- Cell Cycle Modulation : The compound induces cell cycle arrest and apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Table 2: Summary of Biological Activities of this compound
| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | COLO205 | 0.45 μM | Bai et al., 2022 |
| Antibacterial | Staphylococcus aureus | 32 µg/mL | Hassan et al., 2020 |
| Antifungal | Candida albicans | 16 µg/mL | Bajaj et al., 2021 |
| Anti-inflammatory | LPS-induced macrophages | - | Saeed et al., 2024 |
Propiedades
IUPAC Name |
3-[[2-(3-hexylanilino)-2-oxoethyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-3-4-5-7-14-8-6-9-15(12-14)19-16(20)13-18-11-10-17(21)22/h6,8-9,12,18H,2-5,7,10-11,13H2,1H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZQHAWCGSVWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)CNCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















